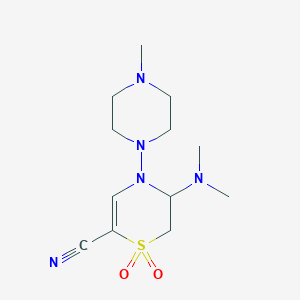
5-Chloro-2,3-difluoroaniline hydrochloride
Vue d'ensemble
Description
5-Chloro-2,3-difluoroaniline hydrochloride is a chemical compound with the CAS Number: 1803611-59-7 . It has a molecular weight of 200.01 and is commonly used in scientific research and industry.
Molecular Structure Analysis
The IUPAC Name for this compound is 5-chloro-2,3-difluoroaniline hydrochloride . The InChI Code is 1S/C6H4ClF2N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H .Physical And Chemical Properties Analysis
5-Chloro-2,3-difluoroaniline hydrochloride is a powder with a molecular weight of 200.01 . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis of Benzoylurea Insecticide Teflubenzuron 5-Chloro-2,3-difluoroaniline hydrochloride, through its related compounds, plays a crucial role in the synthesis of Teflubenzuron, a benzoylurea insecticide. The synthesis involves a series of reactions starting from 2,4-difluoronitrobenzene, leading to the formation of insecticide Teflubenzuron with a high overall yield, demonstrating the compound's significance in the synthesis of agricultural chemicals (Shi-long, 2006), (Yang, 2006).
Structural and Spectroscopic Analysis 5-Chloro-2,3-difluoroaniline hydrochloride, through compounds with similar structures, is a subject of extensive spectroscopic and structural investigations. Studies utilize both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, to understand the structural and physicochemical properties of such molecules. This work contributes to a deeper comprehension of the characteristics of di-substituted aniline derivatives, highlighting the significance of 5-Chloro-2,3-difluoroaniline hydrochloride in chemical and material science research (Kose et al., 2015).
Advanced Material Synthesis 5-Chloro-2,3-difluoroaniline hydrochloride and its related compounds are pivotal in the synthesis of advanced materials. For example, the novel 2,5-difluorophenylphosphonic acid disodium salt, synthesized from a similar compound, 2,5-difluoroaniline, exhibits significant potential. The structure and properties of the resultant compound are characterized by various spectroscopic techniques, including NMR and X-ray crystallography, underscoring the role of 5-Chloro-2,3-difluoroaniline hydrochloride in creating new materials with potential applications in various industries (Zhong-biao, 2012).
Safety And Hazards
The compound is considered hazardous. It has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Propriétés
IUPAC Name |
5-chloro-2,3-difluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYNQMYGPXFLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-difluoroaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



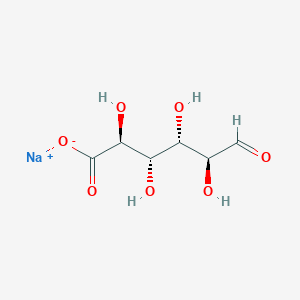

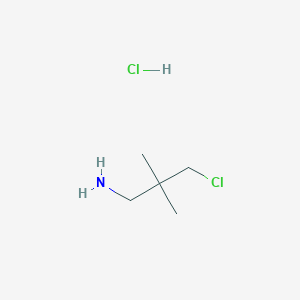


![(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine](/img/structure/B1458368.png)
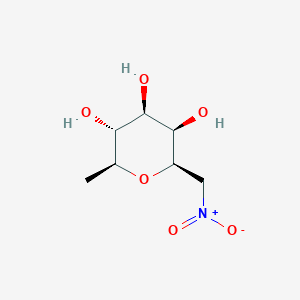
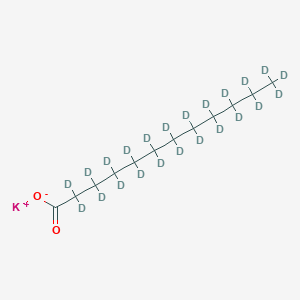

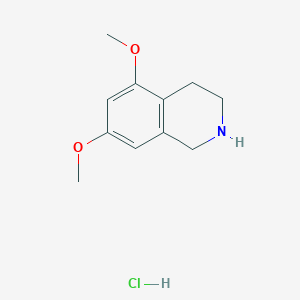

![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)
